molecular formula C8H11NOS B12818387 2-Amino-3-ethoxybenzenethiol

2-Amino-3-ethoxybenzenethiol

Cat. No.: B12818387
M. Wt: 169.25 g/mol
InChI Key: FAHVYXCAYATAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-ethoxybenzenethiol is an organic compound with the molecular formula C8H11NOS. It is a derivative of benzenethiol, featuring an amino group at the second position and an ethoxy group at the third position on the benzene ring.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethoxybenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-ethoxybenzenethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes, polymers, and other materials

Mechanism of Action

The mechanism of action of 2-amino-3-ethoxybenzenethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-ethoxybenzenethiol is unique due to the presence of both an amino and an ethoxy group on the benzene ring. This combination of functional groups provides a unique set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-amino-3-ethoxybenzenethiol

InChI

InChI=1S/C8H11NOS/c1-2-10-6-4-3-5-7(11)8(6)9/h3-5,11H,2,9H2,1H3

InChI Key

FAHVYXCAYATAES-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.